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Compound of Interest

Compound Name: 3,5-Dichloro-1H-indazole

Cat. No.: B1361845 Get Quote

An In-depth Technical Guide to 3,5-Dichloro-1H-indazole: Properties, Characterization, and

Handling

Introduction
3,5-Dichloro-1H-indazole is a halogenated aromatic heterocycle that serves as a pivotal

building block in contemporary medicinal chemistry and materials science. As a derivative of

indazole—a bicyclic structure composed of a benzene ring fused to a pyrazole ring—this

compound benefits from the unique electronic properties and versatile reactivity of the indazole

scaffold. The indazole nucleus is recognized as a privileged structure in drug discovery,

appearing in a range of approved therapeutics targeting cancer and other conditions.[1][2] The

strategic placement of two chlorine atoms at the 3- and 5-positions significantly modulates the

molecule's reactivity, lipophilicity, and metabolic stability, making it a valuable intermediate for

synthesizing complex molecular architectures with tailored pharmacological profiles.[3]

This guide provides a comprehensive technical overview of 3,5-Dichloro-1H-indazole for

researchers, medicinal chemists, and drug development professionals. It consolidates essential

physicochemical data, explores its chemical reactivity, outlines detailed protocols for its

characterization, and provides stringent guidelines for its safe handling and storage. The

content is structured to deliver not just data, but also expert insights into the causality behind

experimental methodologies, ensuring a robust and practical understanding of this important

chemical entity.
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Molecular Structure and Physicochemical
Properties
The foundational characteristics of 3,5-Dichloro-1H-indazole are summarized below. These

properties are critical for predicting its behavior in chemical reactions, designing purification

strategies, and formulating it for biological assays.

Molecular Formula: C₇H₄Cl₂N₂[4] Molecular Weight: 187.03 g/mol [4] CAS Number: 36760-20-

0[4]

The molecule consists of a bicyclic indazole core with chlorine substituents at positions C3 and

C5. The presence of the N-H proton means the molecule can exist in tautomeric forms, though

the 1H-indazole form is generally the most stable.[1]

Table 1: Physicochemical Properties of 3,5-Dichloro-1H-indazole

Property Value Source(s)

Appearance White to cream solid [5]

Melting Point 240-242 °C [5]

Boiling Point 331.7 ± 22.0 °C (Predicted) [5][6]

Density 1.6 ± 0.1 g/cm³ [6]

Water Solubility
Sparingly soluble (0.26 g/L at

25°C)
[5][6]

pKa 10.74 ± 0.40 (Predicted) [5]

Flash Point 184.6 ± 7.9 °C [6]

Refractive Index 1.708 [6]

Chemical Properties and Reactivity
The chemical behavior of 3,5-Dichloro-1H-indazole is dictated by the interplay between the

aromatic indazole core and its two electron-withdrawing chlorine substituents.
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Reactivity of the Indazole Ring: The indazole ring system is aromatic and can undergo

electrophilic substitution. However, the electron-withdrawing nature of the two chlorine atoms

deactivates the ring, making such reactions more challenging compared to unsubstituted

indazole.

N-H Acidity and Alkylation: The proton on the pyrazole nitrogen (N1) is weakly acidic and can

be deprotonated by a suitable base. The resulting indazolide anion is a potent nucleophile,

readily undergoing alkylation or acylation, which is a common strategy for derivatization in

drug discovery.[3]

Susceptibility to Nucleophilic Substitution: While the chlorine atoms are attached to an

aromatic ring, the C3-chloro substituent is particularly susceptible to nucleophilic substitution

reactions. This position is electronically analogous to the 2-position of a pyridine ring, making

it a key site for introducing new functional groups.

Role in Synthesis: 3,5-Dichloro-1H-indazole is a crucial intermediate in the synthesis of

multi-targeted protein kinase inhibitors, particularly those targeting Fibroblast Growth Factor

Receptors (FGFRs).[1] Its structure allows for selective functionalization at the N1, C3, and

other positions to build complex pharmacophores.

Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity, purity, and structure of 3,5-
Dichloro-1H-indazole. While specific experimental spectra for this compound are not widely

published, its expected spectral features can be reliably predicted based on its structure and

data from analogous compounds.[6][7]

Predicted Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance): In a non-polar solvent like CDCl₃, the

spectrum is expected to show three signals in the aromatic region and one broad signal for the

N-H proton.

N-H Proton: A broad singlet is anticipated at a high chemical shift (>10 ppm), which may

exchange with D₂O.[6]

Aromatic Protons:
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The proton at C7 (adjacent to the N-H group) is expected to be a doublet.

The proton at C4 (between the two chlorine atoms) is expected to be a doublet or singlet.

The proton at C6 is expected to be a doublet of doublets, coupling to both H4 and H7. The

exact chemical shifts will be downfield due to the anisotropic and electron-withdrawing

effects of the heterocyclic ring and chlorine atoms.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display seven

distinct signals for the seven carbon atoms.

Quaternary Carbons: Signals for C3, C5, C3a, and C7a will be present. The carbons bonded

to chlorine (C3 and C5) will be significantly shifted.

CH Carbons: Three signals corresponding to C4, C6, and C7.

IR (Infrared) Spectroscopy:

N-H Stretch: A broad absorption band is expected in the range of 3100-3400 cm⁻¹,

characteristic of the N-H bond in the pyrazole ring.

C=C Aromatic Stretch: Multiple sharp peaks between 1450-1600 cm⁻¹.

C-N Stretch: Absorptions around 1300-1350 cm⁻¹.

C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS): The Electron Ionization (EI) mass spectrum should show a prominent

molecular ion peak (M⁺).

Isotopic Pattern: Due to the presence of two chlorine atoms, the molecular ion will appear as

a cluster of peaks (M⁺, M⁺+2, M⁺+4) with a characteristic intensity ratio (approximately

9:6:1), which is a definitive indicator of a dichloro-substituted compound.

Predicted m/z: The monoisotopic mass is 185.97516 Da.[8] Predicted adducts include

[M+H]⁺ at 186.98244 m/z and [M+Na]⁺ at 208.96438 m/z.[8]
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Synthesis and Characterization Workflow
The synthesis and subsequent characterization of 3,5-Dichloro-1H-indazole require a

systematic workflow to ensure high purity and confirmed identity. The following diagrams

illustrate these processes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1361845#physical-and-chemical-properties-of-3-5-
dichloro-1h-indazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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